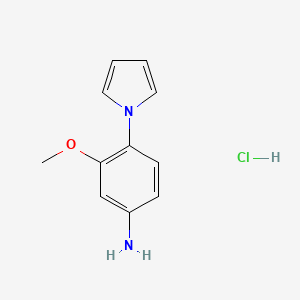
3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride
Übersicht
Beschreibung
“3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O . It has a molecular weight of 224.69 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride” consists of a pyrrole ring attached to an aniline group with a methoxy substituent . The InChI code for this compound is 1S/C11H12N2O.ClH/c1-14-11-8-9 (12)4-5-10 (11)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H .Physical And Chemical Properties Analysis
“3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride” is a powder that should be stored at room temperature . The boiling point of this compound is not specified .Wissenschaftliche Forschungsanwendungen
Isomeric Structure and Molecular Interactions
3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride shares structural similarities with compounds studied for their unique isomeric structures. Research on isomeric compounds like 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline revealed significant insights into their molecular arrangement, intermolecular interactions such as hydrogen bonds and C-H···π interactions, and packing interactions forming centrosymmetric dimers (Su et al., 2013).
Molecular Docking and Structure-Activity Relationship
Inhibitory Activity and Molecular Docking
Though not directly related to 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride, research involving docking and quantitative structure–activity relationship (QSAR) studies of structurally similar compounds provided insights into the molecular features contributing to inhibitory activity. These studies are crucial in understanding how molecular structures affect biological activity, offering a framework that could be relevant for analyzing the activity of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride (Caballero et al., 2011).
Synthesis and Structural Analysis
Synthetic Approaches and DFT Studies
Research into the synthesis and structural analysis of related compounds, such as ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, highlighted efficient synthetic methods and detailed structural insights through techniques like FTIR, NMR, and X-ray analysis. These studies, focusing on the geometrical structure and HOMO—LUMO analysis, provide a pathway to understanding the detailed molecular structure of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride and its analogs (Ahankar et al., 2021).
Molecular Synthesis and Characterization
Synthesis and Characterization of Schiff Bases
Studies on the synthesis and characterization of Schiff bases derived from pyrrole‐2‐carbaldehyde, which bear structural resemblance to 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride, elucidated the process of forming these compounds and their potential in inhibiting corrosion. This highlights the versatility of related molecular structures in various applications, including their role as corrosion inhibitors (Charles et al., 2020).
Safety And Hazards
This compound may cause skin and eye irritation and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
3-methoxy-4-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCASDPMKURQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
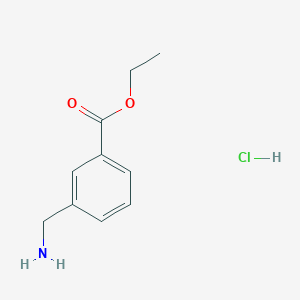
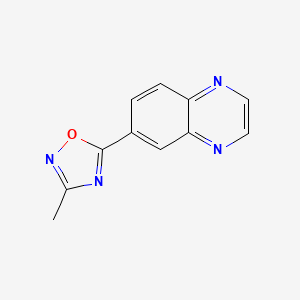
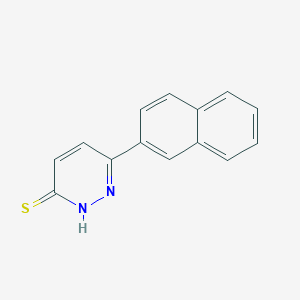
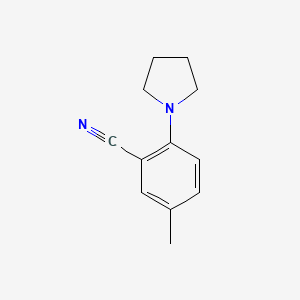
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
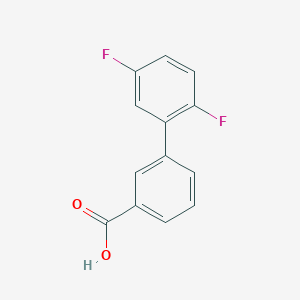
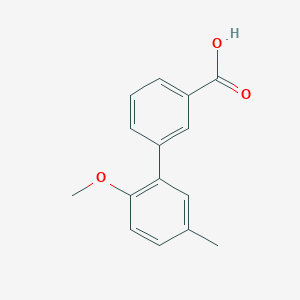
![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)
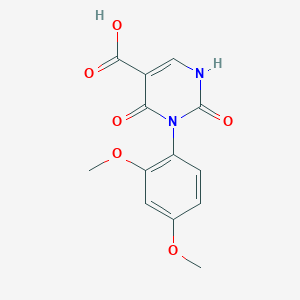
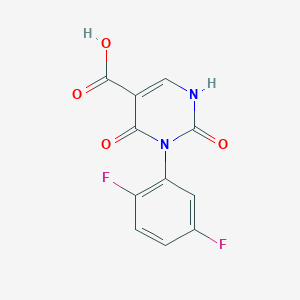
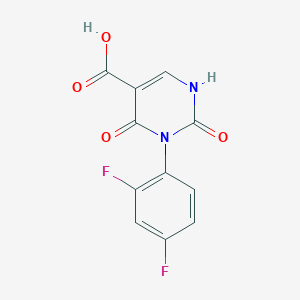
![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)